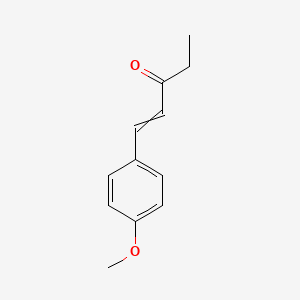

1-(4-methoxyphenyl)pent-1-en-3-one

Description

It is a synthetic flavoring agent characterized by a phenyl group substituted with a methoxy moiety at the para position and a pentenone chain . Regulatory evaluations by the European Food Safety Authority (EFSA) classify it under Flavouring Group Evaluation 215 (FGE.215) due to structural alerts for genotoxicity .

Key physicochemical properties include a molecular weight of 190.24 g/mol and a purity standard of ≥98% in toxicological studies . Its synthesis often involves Claisen-Schmidt condensation, a method shared with structurally related flavoring compounds .

Properties

IUPAC Name |

1-(4-methoxyphenyl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQOBRACOQXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047412 | |

| Record name | 1-(4-Methoxyphenyl)-1-pentene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-27-8 | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-1-pentene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalytic System

A representative procedure employs palladium(II) chloride (0.05 mmol) with a bidentate phosphine ligand (C₃₄H₂₇Cl₂NO₃P₂Pd) in a DMF/water (1:1) solvent system. Potassium carbonate acts as a base, facilitating oxidative addition of the aryl chloride to palladium. The reaction proceeds under reflux (110°C) for 6 hours, achieving moderate yields.

Mechanistic Pathway

The mechanism involves three key steps:

-

Oxidative addition of 4-chloroanisole to Pd(0), forming a Pd(II)-aryl complex.

-

Coordination and insertion of ethyl vinyl ketone into the Pd-aryl bond.

-

β-Hydride elimination to release the conjugated enone and regenerate Pd(0).

Side reactions, such as homocoupling of aryl halides, are suppressed by optimizing the ligand-to-palladium ratio (3:1 to 10:1).

Enzyme-Mediated Decarboxylative Knoevenagel Reaction

Biocatalytic approaches using Candida antarctica lipase B (CAL-B) offer an eco-friendly alternative. This method couples 4-nitrobenzaldehyde derivatives with β-keto esters under mild conditions.

Reaction Optimization

A typical procedure mixes 4-nitrobenzaldehyde (0.1 mmol), ethyl acetoacetate (0.12 mmol), and CAL-B (10 mg) in acetonitrile/water (95:5) at 30°C. The enzyme’s tertiary structure is critical, as denatured CAL-B or bovine serum albumin (BSA) fails to catalyze the reaction. Purification via flash chromatography (ethyl acetate/petroleum ether, 1:5) yields the product in 45–73%.

Table 1: Yield Dependence on Reaction Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | CH₃CN/H₂O (95:5) | 73 |

| Temperature | 30°C | 68 |

| Enzyme Loading | 10 mg/mmol | 70 |

Substrate Scope and Selectivity

CAL-B exhibits broad substrate tolerance, accepting electron-deficient aryl aldehydes (e.g., 4-nitro, 4-cyano) and β-keto esters. The reaction proceeds via a decarboxylative aldol pathway , where the enzyme stabilizes the enolate intermediate through hydrogen bonding.

Palladium-Catalyzed Carbonylation of Allylic Alcohols

High-pressure carbonylation of allylic alcohols provides a direct route to α,β-unsaturated acids or esters, which can be derivatized to the target ketone.

Procedure and Catalytic System

A patented method reacts but-1-en-3-ol derivatives with carbon monoxide (300–600 bar) in ethanol, using palladium chloride and triphenylphosphine. The reaction occurs at 90–110°C for 1–24 hours, yielding ethyl 4-substituted but-3-enoates. Subsequent oxidation (e.g., Jones reagent) converts esters to ketones.

Key Mechanistic Insights

Table 2: Carbonylation Efficiency Under Varied Conditions

| CO Pressure (bar) | Temperature (°C) | Catalyst Loading (g/mol) | Yield (%) |

|---|---|---|---|

| 300 | 90 | 0.1 | 38 |

| 600 | 110 | 3.0 | 73 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Catalyst | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Mizoroki-Heck Coupling | Pd/Phosphine | ~50 | 110 | Moderate |

| Enzymatic Knoevenagel | CAL-B | 73 | 30 | High |

| Carbonylation | PdCl₂/PPh₃ | 73 | 110 | Low |

The enzymatic route outperforms others in yield and mild conditions but requires specialized handling of biocatalysts. Heck coupling balances cost and efficiency, while carbonylation’s high-pressure demands limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions: “1-(4-methoxyphenyl)pent-1-en-3-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various catalysts. The specific reagents and conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. Detailed information on the specific products formed from these reactions is not available in the current literature.

Scientific Research Applications

Applications in Organic Synthesis

Synthesis Methods:

The compound can be synthesized through various methods, including:

- Microwave-Assisted Claisen-Schmidt Condensation: This method allows for the efficient synthesis of derivatives of MPP, showcasing its versatility in synthetic organic chemistry .

Table 1: Synthesis Methods of MPP

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-Assisted Claisen-Schmidt | Efficient condensation reaction | 51–93 |

| Direct Amidation | Conversion to N,N-dimethyl-p-methoxycinnamamide | 88.8 |

Applications in Food Safety

1-(4-Methoxyphenyl)pent-1-en-3-one has been discussed in the context of food safety due to its use as a flavoring agent. The European Food Safety Authority has noted that it may lead to misleading positive results in tests for aneuploidy, which is associated with malignant transformations.

Table 2: Food Safety Concerns

| Application | Concern | Source |

|---|---|---|

| Flavoring Agent | Potential for misleading aneuploidy results | European Food Safety Authority |

Pharmacological Research

The compound's properties make it a candidate for pharmacokinetics research. Its lipophilicity due to the methoxy group enhances its absorption and distribution characteristics in biological systems. Research has indicated potential anti-inflammatory activities linked to structural modifications of similar compounds .

Table 3: Pharmacological Properties

| Property | Description |

|---|---|

| Lipophilicity | Enhanced absorption due to methoxy group |

| Anti-inflammatory Activity | Potential observed in structural analogs |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives synthesized from ethyl p-methoxycinnamate, leading to the development of new compounds with promising activity against inflammation. The structural modifications were crucial for enhancing efficacy .

Case Study 2: Flavoring Agent Evaluation

Research evaluating the safety of MPP as a food flavoring agent highlighted its potential risks and regulatory considerations. The findings emphasized the need for careful assessment before widespread use in food products.

Mechanism of Action

The mechanism of action of “1-(4-methoxyphenyl)pent-1-en-3-one” involves its interaction with specific molecular targets and pathways. These interactions are crucial for understanding how the compound exerts its effects. Detailed information on the exact mechanism of action and molecular targets of “this compound” is not available in the current literature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Subgroup Classification

1-(4-Methoxyphenyl)pent-1-en-3-one belongs to FGE.215 Subgroup 3.2, which includes α,β-unsaturated cinnamyl ketones. Key analogs evaluated alongside it are:

Genotoxicity Profiles

A comparative analysis of in vitro and in vivo genotoxicity data reveals mechanistic differences:

Key Findings:

- Aneugenicity of 07.030 : In vitro MN induction in human lymphocytes (3+21 h treatment) was linked to chromosome missegregation (73% CREST+), distinct from the clastogenic effects of 07.024 .

- Regulatory Status: All four compounds remain unevaluated under the EFSA Procedure due to unresolved genotoxicity concerns .

Exposure and Occurrence

- Natural Occurrence: None of the compounds (07.030, 07.046, 07.049) are detected in natural or processed foods per the Triskelion database .

- Exposure Estimates : Maximized Survey-derived Daily Intake (MSDI) for 07.030 is 0.001–0.01 µg/kg bw/day, lower than the modified Theoretical Added Maximum Daily Intake (mTAMDI) of 1.5 µg/kg bw/day .

Biological Activity

1-(4-Methoxyphenyl)pent-1-en-3-one, also known as MPP, is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. This compound features a methoxy group attached to a phenyl ring and a pentenone functional group, which contribute to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The structure of this compound includes a conjugated double bond and a carbonyl group, enhancing its reactivity. The presence of the methoxy group increases its lipophilicity, making it suitable for various biological applications. Its synthesis can be achieved through methods such as Claisen-Schmidt condensation, which allows for the formation of derivatives that may exhibit different biological properties .

Biological Activity

Research has indicated that this compound interacts with several biological targets, particularly enzymes involved in metabolic processes. Notably, it has been shown to inhibit the activity of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition could significantly influence pharmacokinetic properties such as gastrointestinal absorption and permeability across the blood-brain barrier .

The mechanism by which MPP exerts its biological effects involves binding to specific enzymes and altering their activity. For instance, the inhibition of CYP1A2 may lead to altered metabolism of co-administered drugs, potentially resulting in increased efficacy or toxicity depending on the context .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Food Safety Implications : The European Food Safety Authority has raised concerns regarding MPP's potential to induce aneuploidy, a condition characterized by an abnormal number of chromosomes often associated with cancerous transformations. This finding highlights the need for further investigation into its safety profile in food applications .

- Pharmacokinetics : Research into the pharmacokinetic properties of MPP suggests that its lipophilicity may enhance absorption and distribution in biological systems. However, detailed studies are necessary to fully understand its metabolic pathways and interactions with other compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-propen-1-one | 0.95 | Shorter carbon chain; used in flavoring applications |

| 1-(4-Methoxyphenyl)-1-butanone | 0.90 | Different carbon chain length; potential use in fragrances |

| (E)-3-(4-Methoxyphenyl)acrylaldehyde | 0.89 | Contains an aldehyde group; used in organic synthesis |

| 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | 0.88 | Hydroxy group presence; potential anti-inflammatory properties |

The comparative analysis reveals that while these compounds share structural similarities, their unique functional groups and chain lengths result in distinct biological activities .

Q & A

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)pent-1-en-3-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation. A validated method involves reacting 4-methoxybenzaldehyde with a β-ketone precursor (e.g., 2-butanone derivatives) in a polar aprotic solvent (e.g., THF) under basic conditions. Evidence from a 36% yield synthesis (48-hour reaction time) suggests optimizing catalyst choice (e.g., NaOH vs. KOH), solvent polarity, and reaction temperature to improve efficiency . Characterization via -NMR (δ 7.6–6.8 ppm for aromatic protons) and HRMS ([M+H] at m/z 283.1350) confirms structural integrity .

Q. How can the stereochemistry and purity of this compound be validated post-synthesis?

Employ a combination of:

- Chromatography : TLC (Rf ~0.6 in EtOAc/hexanes 3:7) and HPLC with UV detection (λ ~280 nm for conjugated enone systems).

- Spectroscopy : -NMR to confirm trans-configuration (J = 15–16 Hz for α,β-unsaturated ketone protons) and -NMR for carbonyl resonance at ~195 ppm .

- Mass spectrometry : HRMS with <5 ppm mass accuracy to rule out impurities .

Advanced Research Questions

Q. What mechanistic insights explain the in vitro aneugenic activity of this compound, and how do these findings conflict with in vivo data?

In vitro micronucleus (MN) assays indicate aneugenicity (chromosome missegregation) via spindle apparatus disruption. However, in vivo comet assays in rats showed no primary DNA damage in liver/duodenum, ruling out clastogenicity . This discrepancy highlights:

Q. What computational strategies are recommended for predicting the toxicological profile of this compound?

Use in silico tools to:

- Identify structural alerts : The α,β-unsaturated ketone moiety is a Michael acceptor, potentially reacting with cellular nucleophiles (e.g., glutathione).

- Predict binding affinity : Molecular docking to tubulin or kinases involved in mitotic regulation.

- Cross-reference databases : Compare with structurally related aneugens (e.g., colchicine analogs) .

Q. How do regulatory changes (e.g., EU delisting) impact ongoing research on this compound?

Removal from the EU flavouring list (FL-no: 07.030) due to unresolved genotoxicity concerns necessitates:

- Enhanced safety protocols : Use ALARA principles for handling.

- Justification in grant proposals : Address regulatory red flags by preemptively testing in vivo aneugenicity (e.g., rodent spermatogonial assays) .

- Alternative applications : Explore non-food uses, such as antimicrobial agents, to align with permissible research domains .

Data Contradictions & Methodological Challenges

Q. How should researchers resolve contradictions between in vitro aneugenicity and negative in vivo genotoxicity results?

Proposed strategies include:

Q. What are the limitations of current synthetic methods, and how can green chemistry principles address them?

Low yields (~36%) and solvent waste (THF) are key limitations. Solutions:

- Biocatalysis : Use lipases or ketoreductases for stereoselective synthesis.

- Solvent substitution : Switch to cyclopentyl methyl ether (CPME), a greener alternative.

- Flow chemistry : Improve reaction control and scalability .

Future Research Directions

Q. What gaps exist in understanding the structure-activity relationship (SAR) of this compound?

Prior studies lack systematic SAR on:

- Methoxy positioning : Compare 4-methoxy vs. 3-methoxy analogs for toxicity/activity trade-offs.

- Alkyl chain length : Evaluate pentenone vs. propenone derivatives.

- Electrophilicity modulation : Introduce electron-withdrawing groups to alter reactivity .

Q. How can advanced imaging techniques elucidate its cellular effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.